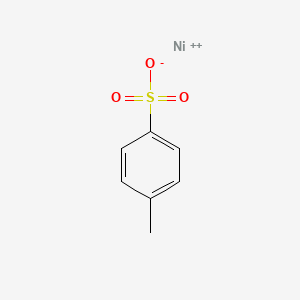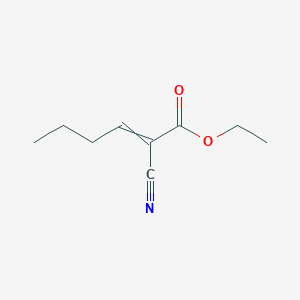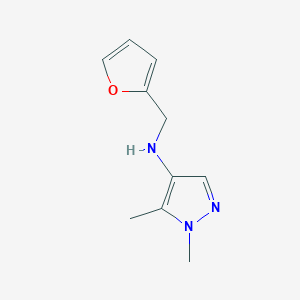
Nickel(2+) 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) 4-methylbenzene-1-sulfonate is an organometallic compound that combines nickel ions with 4-methylbenzene-1-sulfonate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+) 4-methylbenzene-1-sulfonate typically involves the reaction of nickel salts, such as nickel(II) chloride or nickel(II) sulfate, with 4-methylbenzene-1-sulfonic acid or its sodium salt. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: Nickel(2+) 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state nickel complexes.
Substitution: The sulfonate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange reactions using phosphines, amines, or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species.
科学的研究の応用
Nickel(2+) 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a probe for studying nickel-dependent biological processes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as nickel-based polymers and coatings, and in electroplating processes.
作用機序
The mechanism by which Nickel(2+) 4-methylbenzene-1-sulfonate exerts its effects involves the coordination of the nickel ion with various ligands, leading to the formation of stable complexes. These complexes can interact with molecular targets, such as enzymes or substrates, facilitating catalytic processes or inhibiting biological functions. The pathways involved often include electron transfer and coordination chemistry principles.
類似化合物との比較
Nickel(2+) 4-toluenesulfonate: Similar in structure but with different substituents on the benzene ring.
Nickel(2+) benzenesulfonate: Lacks the methyl group, leading to different chemical properties and reactivity.
Nickel(2+) p-toluenesulfonate: Another variant with a different positional isomer of the sulfonate group.
Uniqueness: Nickel(2+) 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group, which can influence its solubility, reactivity, and interaction with other molecules. This structural feature can enhance its performance in specific applications, such as catalysis and material science.
特性
分子式 |
C7H7NiO3S+ |
|---|---|
分子量 |
229.89 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;nickel(2+) |
InChI |
InChI=1S/C7H8O3S.Ni/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+2/p-1 |
InChIキー |
SIWFTSSVRGFNFR-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)
![2-[methyl({5-oxo-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-2-yl})amino]acetic acid](/img/structure/B11727413.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)

![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)
![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)

